Cas no 332114-68-8 (4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile)

4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile 化学的及び物理的性質
名前と識別子
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- 4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile
- Oprea1_597123
- 4,6-Bis(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)nicotinonitrile
- AKOS000568350
- 332114-68-8
- Oprea1_455995
-
- MDL: MFCD00689771
- インチ: InChI=1S/C27H21N3O4S/c1-33-22-11-5-19(6-12-22)24-15-26(20-7-13-23(34-2)14-8-20)29-27(25(24)16-28)35-17-18-3-9-21(10-4-18)30(31)32/h3-15H,17H2,1-2H3
- InChIKey: VULWMLQMCPGSBL-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
計算された属性
- せいみつぶんしりょう: 483.12527733Da
- どういたいしつりょう: 483.12527733Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 126Ų
4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517485-1g |
4,6-Bis(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)nicotinonitrile |
332114-68-8 | 97% | 1g |
$291 | 2022-06-11 |
4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile 関連文献
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4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrileに関する追加情報
Introduction to 4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile (CAS No. 332114-68-8)
4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 332114-68-8, represents a fusion of aromatic and heterocyclic chemistry, featuring a nicotinonitrile core adorned with methoxy and nitro-substituted benzylsulfanyl groups. Its structural complexity makes it a promising candidate for various applications, particularly in the development of novel bioactive molecules.
The nicotinonitrile moiety is a key feature of this compound, contributing to its potential biological activity. Nicotinonitriles are well-known for their involvement in various pharmacological pathways, including enzyme inhibition and receptor binding. The presence of 4-nitro-benzylsulfanyl groups introduces additional functionality, which can modulate the electronic properties of the molecule and enhance its interactions with biological targets. This dual functionality makes the compound an attractive scaffold for drug discovery efforts.
The 4-methoxy-phenyl substituents further enrich the structural diversity of 4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile, providing a hydrophobic surface that can improve membrane permeability and binding affinity. Such structural elements are often employed in medicinal chemistry to optimize pharmacokinetic properties, ensuring that the compound reaches its target site effectively within an organism.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile for potential biological activity. Machine learning models, trained on vast datasets of known bioactive molecules, can predict the binding affinity and selectivity of this compound against various protein targets. These predictions are invaluable in guiding experimental design and prioritizing compounds for further investigation.
In the realm of drug discovery, the synthesis of complex molecules like 4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile requires meticulous attention to synthetic pathways. Modern techniques in organic synthesis, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have streamlined the process of constructing such intricate structures. These methods not only improve yield but also enhance purity, which is critical for subsequent biological evaluation.
The biological activity of 4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile has been explored in several preclinical studies. Researchers have investigated its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The nitro group in the benzylsulfanyl moiety is particularly interesting, as it can participate in redox reactions, potentially enhancing the compound's therapeutic effects.
Additionally, the pharmacokinetic profile of this compound has been scrutinized to assess its suitability for clinical development. Parameters such as solubility, stability, and metabolic degradation have been carefully evaluated to ensure that it behaves predictably within a biological system. These studies are essential for determining whether the compound can be effectively administered and utilized in therapeutic settings.
The integration of computational modeling with experimental validation has been instrumental in understanding the behavior of 4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets at an atomic level. Such detailed understanding is crucial for optimizing its structure to maximize efficacy while minimizing side effects.
In conclusion, 4,6-Bis-(4-methoxy-phenyl)-2-(4-nitro-benzylsulfanyl)-nicotinonitrile (CAS No. 332114-68-8) stands as a testament to the ingenuity of modern chemical biology and pharmaceutical research. Its complex structure and multifaceted functionality make it a compelling candidate for further exploration in drug development. As research continues to uncover new applications for this compound, it holds promise for contributing to advancements in medicine and therapeutic interventions.
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